molecular formula C27H44O3 B12754400 6alpha-Hydroperoxycholest-4-en-3-one CAS No. 2603-75-0

6alpha-Hydroperoxycholest-4-en-3-one

Cat. No.: B12754400
CAS No.: 2603-75-0
M. Wt: 416.6 g/mol
InChI Key: CVJNCIPPOLWWCO-FQIKLQBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6α-Hydroperoxycholest-4-en-3-one is a steroidal hydroperoxide characterized by a cholestane backbone with a hydroperoxy (-OOH) group at the 6α position, a ketone at C3, and a double bond at C4–C3. Its structure places it within the broader family of cholest-4-en-3-one derivatives, which often exhibit biological activity linked to their substituents and stereochemistry .

Properties

CAS No.

2603-75-0

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(6S,8S,9S,10R,13R,14S,17R)-6-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(30-29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27-/m1/s1

InChI Key

CVJNCIPPOLWWCO-FQIKLQBFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)OO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6alpha-Hydroperoxycholest-4-en-3-one is typically synthesized through the enzymatic oxidation of cholesterol. Cholesterol oxidase, an enzyme produced by various microorganisms such as Chromobacterium sp. and Burkholderia cepacia, catalyzes the oxidation of cholesterol to form 6alpha-Hydroperoxycholest-4-en-3-one . The reaction conditions generally involve the presence of oxygen and the enzyme at optimal pH and temperature settings. For instance, the enzyme from Chromobacterium sp. DS-1 shows optimal activity at pH 7.0 and 65°C .

Industrial Production Methods

Industrial production of 6alpha-Hydroperoxycholest-4-en-3-one involves the large-scale cultivation of microorganisms that produce cholesterol oxidase. The enzyme is then extracted and purified from the culture supernatant. The purified enzyme is used to oxidize cholesterol under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroperoxycholest-4-en-3-one primarily undergoes oxidation reactions. The compound can be further oxidized to form various products, depending on the reagents and conditions used .

Common Reagents and Conditions

Common reagents used in the oxidation of 6alpha-Hydroperoxycholest-4-en-3-one include oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH .

Major Products Formed

The major products formed from the oxidation of 6alpha-Hydroperoxycholest-4-en-3-one include 3-ketosteroids and other oxidized derivatives of cholesterol .

Scientific Research Applications

6alpha-Hydroperoxycholest-4-en-3-one has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various steroidal compounds. .

    Biology: In biological research, 6alpha-Hydroperoxycholest-4-en-3-one is used to study the metabolic pathways of cholesterol and its derivatives. .

    Industry: In the industrial sector, 6alpha-Hydroperoxycholest-4-en-3-one is used in the production of steroid drugs and other pharmaceutical products. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6α-Hydroperoxycholest-4-en-3-one and related compounds:

Compound Name Substituents Stereochemistry Functional Implications Reference
6α-Hydroperoxycholest-4-en-3-one -OOH at C6, ketone at C3, Δ⁴ 6α-OOH Reactive hydroperoxide; potential pro-oxidant in lipid peroxidation. Hypothetical
(6β)-6-Hydroxycholest-4-en-3-one -OH at C6, ketone at C3, Δ⁴ 6β-OH Less reactive than hydroperoxide; may serve as a metabolic intermediate in steroid pathways.
(24S)-7α,24-Dihydroxycholest-4-en-3-one -OH at C7 and C24, ketone at C3, Δ⁴ 7α-OH, 24S configuration Bile acid precursor; dual hydroxylation enhances solubility and receptor binding affinity.
4α-Methyl-5α-cholest-7-en-3-one -CH₃ at C4, ketone at C3, Δ⁷ 4α-CH₃, 5α-H Methyl group stabilizes Δ⁷ configuration; role in sterol biosynthesis or membrane dynamics.

Key Comparative Insights:

Reactivity of Hydroperoxy vs. Hydroxy Groups :
The 6α-hydroperoxy group in 6α-Hydroperoxycholest-4-en-3-one is markedly more reactive than the 6β-hydroxy group in (6β)-6-Hydroxycholest-4-en-3-one. Hydroperoxides are prone to homolytic cleavage, generating free radicals that propagate oxidative damage, whereas hydroxyl groups are typically metabolically stable .

Positional and Stereochemical Effects :

  • The 6α vs. 6β orientation significantly alters molecular interactions. For example, 6β-hydroxy derivatives are more common in bile acid biosynthesis, while 6α-hydroperoxides are transient intermediates in lipid peroxidation.
  • The 7α-hydroxyl group in (24S)-7α,24-Dihydroxycholest-4-en-3-one enhances its role in bile acid metabolism, contrasting with the oxidative instability of the hydroperoxy analog .

Double Bond Position : The Δ⁴ double bond in 6α-Hydroperoxycholest-4-en-3-one is conjugated with the ketone at C3, increasing electrophilicity. In contrast, Δ⁷ derivatives (e.g., 4α-Methyl-5α-cholest-7-en-3-one) lack this conjugation, reducing reactivity but favoring steric stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.